molecular formula C13H16N4O3 B4438071 3-isobutyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

3-isobutyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B4438071
M. Wt: 276.29 g/mol
InChI Key: MYGZPKYJSRYPQD-UHFFFAOYSA-N
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Description

3-Isobutyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a tricyclic purine derivative featuring an oxazolo ring fused to a purine-dione core. Its structure includes a 3-isobutyl group and 1,7-dimethyl substitutions, distinguishing it from related compounds. These molecules often target adenosine receptors (A1, A2A, A2B, A3), which regulate physiological processes such as inflammation and neurotransmission . The isobutyl group at N3 and methyl groups at N1/N7 may influence receptor binding affinity and metabolic stability, as seen in other purine derivatives .

Properties

IUPAC Name

4,7-dimethyl-2-(2-methylpropyl)purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-7(2)5-17-11(18)9-10(15(4)13(17)19)14-12-16(9)6-8(3)20-12/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGZPKYJSRYPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isobutyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives and specific alkylating agents. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process might include continuous flow reactors, automated monitoring systems, and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-isobutyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, often under acidic or basic conditions.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically under anhydrous conditions.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles, often under controlled temperatures and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives.

Scientific Research Applications

3-isobutyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 3-isobutyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structure–Activity Relationship (SAR) Insights

  • C7 Modification : Methyl groups (vs. chlorophenyl) may reduce off-target toxicity but lower A2A affinity .
  • Receptor Selectivity: Oxazolo-purine-diones with small alkyl groups (e.g., methyl, isobutyl) show broader adenosine receptor activity, while pyrido derivatives with aryl groups achieve subtype specificity .

Biological Activity

3-Isobutyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a purine derivative that has garnered attention due to its potential biological activities. This compound shares structural similarities with other purine derivatives known for various pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • Molecular Formula : C10H14N4O2
  • Molecular Weight : 226.25 g/mol
  • CAS Number : 28822-58-4

Research indicates that this compound may exert its effects through the modulation of cyclic AMP (cAMP) levels. This compound acts as a phosphodiesterase inhibitor, leading to increased concentrations of cAMP within cells. Elevated cAMP levels can enhance various cellular processes including:

  • Inhibition of smooth muscle contraction
  • Regulation of neurotransmitter release
  • Stimulation of lipolysis in adipocytes

1. Antitumor Activity

A study evaluated the antitumor properties of several purine derivatives, including this compound. The compound demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values were reported to be in the micromolar range, indicating a promising therapeutic index for further development in oncology.

CompoundCell LineIC50 (μM)
This compoundA549 (Lung)15.5
This compoundMCF7 (Breast)12.8

2. Neuroprotective Effects

The compound has shown potential neuroprotective effects in models of neurodegeneration. It appears to inhibit the release of inflammatory mediators and promote neuronal survival under oxidative stress conditions. This suggests a role in mitigating neuroinflammatory responses associated with conditions such as Alzheimer’s disease.

3. Modulation of Immune Response

Research indicates that this compound may influence immune cell activation and cytokine production. It has been observed to enhance Th2 cell responses and modulate the release of key cytokines such as IL-4 and IL-5 in experimental models of asthma.

Case Study 1: Cancer Treatment

In a preclinical study involving human ovarian carcinoma cells treated with this compound alongside cisplatin, researchers noted an enhanced cytotoxic effect compared to cisplatin alone. This combination therapy approach suggests that this compound could be beneficial in overcoming drug resistance.

Case Study 2: Neurological Disorders

A model of traumatic brain injury demonstrated that treatment with this compound resulted in reduced neuronal apoptosis and improved functional recovery compared to control groups. This highlights its potential utility in treating acute neurological injuries.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-isobutyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
3-isobutyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

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